(5-Methoxy-2-methyl-1H-indol-4-yl)methanamine hydrochloride
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Overview
Description
(5-Methoxy-2-methyl-1H-indol-4-yl)methanaminehydrochloride is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, playing crucial roles in cell biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-2-methyl-1H-indol-4-yl)methanaminehydrochloride typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
(5-Methoxy-2-methyl-1H-indol-4-yl)methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The compound exerts its effects primarily through interactions with various molecular targets, including enzymes and receptors. It can inhibit the activity of enzymes like myeloperoxidase, which is involved in inflammatory responses. The indole ring structure allows it to bind to multiple receptors, modulating signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
- 5-Methoxy-2-methylindole
- 5-Methoxyindole-2-carboxylic acid
- 2-Methylindole
Comparison: While all these compounds share the indole core structure, (5-Methoxy-2-methyl-1H-indol-4-yl)methanaminehydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
58867-66-6 |
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Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
(5-methoxy-2-methyl-1H-indol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-7-5-8-9(6-12)11(14-2)4-3-10(8)13-7;/h3-5,13H,6,12H2,1-2H3;1H |
InChI Key |
GPZTWQJQLOGTOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2CN)OC.Cl |
Origin of Product |
United States |
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